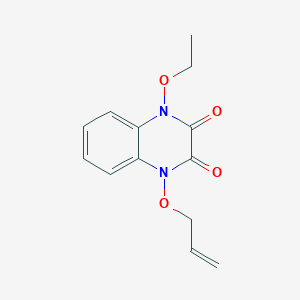![molecular formula C20H19BrN2O2S2 B430190 2-[(2-BROMOALLYL)SULFANYL]-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B430190.png)
2-[(2-BROMOALLYL)SULFANYL]-3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a bromo-propenyl group, a methoxyphenyl group, and a tetrahydrobenzothieno-pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and benzothieno-pyrimidine precursors. The key steps in the synthesis may involve:
Formation of the benzothieno-pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromo-propenyl group:
Attachment of the sulfanyl group: This can be done using thiol reagents under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromo-propenyl group can be reduced to form the corresponding alkyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromo group can yield a variety of substituted derivatives.
科学的研究の応用
2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its unique structural features may make it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The bromo-propenyl and sulfanyl groups may play a role in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and structural features. The presence of the bromo-propenyl and methoxyphenyl groups, along with the tetrahydrobenzothieno-pyrimidinone core, gives it distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C20H19BrN2O2S2 |
|---|---|
分子量 |
463.4g/mol |
IUPAC名 |
2-(2-bromoprop-2-enylsulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H19BrN2O2S2/c1-12(21)11-26-20-22-18-17(15-5-3-4-6-16(15)27-18)19(24)23(20)13-7-9-14(25-2)10-8-13/h7-10H,1,3-6,11H2,2H3 |
InChIキー |
FUYHCSZJOHLWPJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=C)Br)SC4=C3CCCC4 |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=C)Br)SC4=C3CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[2-(2-chlorophenyl)quinazolin-4-yl]oxybenzoate](/img/structure/B430112.png)

![Methyl 4-{[2-(3,4-dichlorophenyl)-4-quinazolinyl]oxy}benzoate](/img/structure/B430115.png)
![3-(4-Methoxyphenyl)-2-(2-methylprop-2-enylsulfanyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B430116.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B430117.png)




![Ethyl {[4-(2-ethoxy-2-oxoethoxy)-2,2,5,5-tetramethyl-3,6-dioxo-1-piperazinyl]oxy}acetate](/img/structure/B430127.png)
![({4-(Isobutylamino)-6-[methoxy(methyl)amino]-1,3,5-triazin-2-yl}oxy)acetonitrile](/img/structure/B430129.png)

